molecular formula C12H12N2O2S B039535 Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate CAS No. 117516-88-8

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Cat. No.: B039535
CAS No.: 117516-88-8
M. Wt: 248.3 g/mol
InChI Key: LKLAPQXKZAVVPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, followed by esterification with ethanol . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate
  • Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
  • 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .

Biological Activity

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S and a molecular weight of approximately 248.3 g/mol. Its structure consists of a thiophene ring substituted with an amino group, a pyridine moiety, and an ethyl ester group, allowing for various chemical modifications that enhance its biological activity .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated IC50 values ranging from 1.1 to 4.7 μM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells . The mechanism involves binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

2. Antimicrobial Properties
this compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes .

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates pathways involved in inflammation, potentially reducing symptoms and progression of related conditions .

The biological activity of this compound is mediated through several mechanisms:

1. Inhibition of Tubulin Polymerization
The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This leads to G2/M phase arrest in the cell cycle and subsequent apoptosis .

2. Enzyme Inhibition
It acts as an enzyme inhibitor, modulating various biochemical pathways that are crucial for cellular function and survival .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction: The reaction of 2-aminothiophene-3-carboxylic acid with 4-pyridinecarboxaldehyde.
  • Esterification: Followed by esterification with ethanol under acidic conditions.

This method allows for the efficient production of the compound with high purity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study Focus Findings
Study AAnticancer ActivityIC50 values between 1.1 and 4.7 μM against multiple cancer cell lines; selective toxicity towards cancer cells .
Study BAntimicrobial EffectsSignificant inhibition of bacterial growth; effective against common pathogens .
Study CAnti-inflammatory PropertiesReduction in inflammatory markers in vitro; potential therapeutic applications in chronic inflammation .

Future Directions

Research on this compound is ongoing, with future studies focusing on:

  • Optimization of Synthesis: Enhancing yield and purity through advanced synthetic techniques.
  • Mechanistic Studies: Further elucidating the pathways through which this compound exerts its effects.
  • Clinical Applications: Exploring its potential as a therapeutic agent in clinical settings for cancer and inflammatory diseases.

Properties

IUPAC Name

ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLAPQXKZAVVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358025
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117516-88-8
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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